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Compound of Interest

Compound Name: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

CAS No.: 50609-01-3

Cat. No.: B3023545

Get Quote

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, registered under CAS number 50609-01-3, is a

bifunctional organic molecule that has emerged as a highly valuable scaffold in the synthesis of

complex bioactive compounds.[1][2] Its structure uniquely combines a primary aromatic amine

—a versatile handle for amide bond formation, diazotization, and other transformations—with a

pyrrolidine-containing ether side chain. The pyrrolidine motif is a well-established

pharmacophore in numerous FDA-approved drugs, prized for its ability to increase solubility,

improve pharmacokinetic profiles, and engage in critical binding interactions with biological

targets.[3] Consequently, this aniline derivative serves as a key intermediate in the

development of kinase inhibitors for oncology and as a precursor for novel antidepressant and

antipsychotic agents.[1]

Physicochemical & Safety Profile
A thorough understanding of a compound's physical properties is foundational for its application

in synthesis and formulation. The key characteristics of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
are summarized below.
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Property Value Source(s)

CAS Number 50609-01-3 [1][2][4][5]

Molecular Formula C₁₂H₁₈N₂O [1][5][6][7]

Molecular Weight 206.29 g/mol [1][6][7][8]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 98-102°C [1]

Boiling Point 362.2 ± 22.0°C (Predicted) [5]

Density ~1.1 g/cm³ (Predicted) [5]

Solubility

Soluble in DMSO, methanol,

dichloromethane; slightly

soluble in water.

[1]

Purity (Typical) ≥95-98.5% (HPLC) [1][4]

Storage
2-8°C, under inert atmosphere,

protected from light.
[2][7]

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this

compound is a warning-level substance.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles,

gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
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Retrosynthetic Analysis & Recommended Synthesis
Pathway
The molecular architecture of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline lends itself to a logical and

efficient three-step synthetic sequence. Our retrosynthetic approach deconstructs the molecule

into readily available starting materials.

Target Molecule
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Intermediate 1
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

 Nitro
 Reduction

Intermediate 2
4-Nitrophenol

 Williamson Ether
 Synthesis

Intermediate 3
1-(2-Chloroethyl)pyrrolidine

 Williamson Ether
 Synthesis

Intermediate 4
1-Chloro-4-nitrobenzene

 Nucleophilic Aromatic
 Substitution (Hydrolysis)

Starting Material
1-(2-Chloroethyl)pyrrolidine

(Commercially Available)

Starting Material
Chlorobenzene

 Electrophilic Aromatic
 Substitution (Nitration)
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Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a forward synthesis involving:

Nitration of chlorobenzene to yield 1-chloro-4-nitrobenzene.

Hydrolysis to produce the key 4-nitrophenol intermediate.

Williamson Ether Synthesis between 4-nitrophenol and 1-(2-chloroethyl)pyrrolidine.

Reduction of the nitro group to afford the final aniline product.

The overall workflow is visualized below.
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Step 1 & 2: Synthesis of 4-Nitrophenol

Step 3: Williamson Ether Synthesis

Step 4: Nitro Group Reduction

Chlorobenzene

1-Chloro-4-nitrobenzene

 HNO₃ / H₂SO₄ 

4-Nitrophenol

 NaOH, Heat,
then H⁺ Workup 

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

 + D, K₂CO₃, Acetone 

1-(2-Chloroethyl)pyrrolidine
(from HCl salt)

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

 Fe / NH₄Cl, EtOH/H₂O 

Click to download full resolution via product page

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols
Step 1 & 2: Synthesis of 4-Nitrophenol from Chlorobenzene
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Rationale: This two-step process begins with the electrophilic aromatic substitution (nitration)

of chlorobenzene.[9][10] The chloro group is an ortho-, para-director, and the para-isomer is

favored sterically and can be separated from the ortho-isomer.[9] The subsequent step is a

nucleophilic aromatic substitution (hydrolysis) where the electron-withdrawing nitro group

activates the ring, allowing displacement of the chloride by hydroxide under heat to form the

sodium salt of 4-nitrophenol, which is then acidified.[9][11]

Protocol:

Nitration: To a cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric

acid, slowly add chlorobenzene while maintaining the temperature below 10°C.

After the addition is complete, allow the mixture to warm to room temperature and stir for

4-6 hours.

Pour the reaction mixture onto crushed ice. The solid 1-chloro-4-nitrobenzene will

precipitate.

Filter the product, wash with cold water until neutral, and recrystallize from ethanol to

separate from the ortho-isomer.

Hydrolysis: Heat the purified 1-chloro-4-nitrobenzene with an aqueous solution of sodium

hydroxide (e.g., 8-10%) in an autoclave at ~160-170°C for 8 hours.[11]

Cool the reaction mixture and carefully acidify with hydrochloric acid until the pH is acidic,

precipitating the 4-nitrophenol product.

Filter, wash with cold water, and dry the resulting yellow solid.

Step 3: Williamson Ether Synthesis

Rationale: This is a classic Sₙ2 reaction.[12] A weak base like potassium carbonate is

sufficient to deprotonate the acidic phenol (pKa ~7.2), forming the potent phenoxide

nucleophile. This nucleophile then attacks the primary alkyl chloride, 1-(2-

chloroethyl)pyrrolidine, displacing the chloride leaving group.[13] Using a primary halide is

critical to ensure substitution dominates over the competing E2 elimination pathway.[12]

Acetone is a suitable polar aprotic solvent for this reaction.
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Protocol:

Combine 4-nitrophenol, anhydrous potassium carbonate (2-3 equivalents), and 1-(2-

chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) in a round-bottom flask with

acetone.

Reflux the mixture with vigorous stirring for 12-24 hours. Monitor the reaction progress by

TLC.

After completion, cool the mixture and filter off the inorganic salts.

Evaporate the acetone under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude

1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, which can be purified by column chromatography if

necessary.

Step 4: Reduction of the Nitro Group

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental

transformation in organic synthesis.[14] While catalytic hydrogenation (e.g., H₂ over Pd/C) is

highly effective, a more accessible and cost-effective laboratory method is the use of a

reducing metal in a protic solvent system, such as iron powder with ammonium chloride in an

ethanol/water mixture.[15][16] This method offers excellent chemoselectivity, tolerating many

other functional groups.[16][17] The reaction proceeds through nitroso and hydroxylamine

intermediates.[14]

Protocol:

In a round-bottom flask, create a slurry of iron powder (5-10 equivalents) and ammonium

chloride (1-2 equivalents) in a 4:1 mixture of ethanol and water.

Heat the slurry to reflux.
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Add a solution of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine in ethanol to the refluxing slurry

dropwise over 1-2 hours.

Maintain reflux for an additional 2-4 hours after the addition is complete, monitoring by

TLC until the starting material is consumed.

Cool the reaction, and filter it through a pad of Celite to remove the iron oxides. Wash the

Celite pad thoroughly with hot ethanol.

Combine the filtrates and evaporate the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution

and brine.

Dry the organic layer, filter, and concentrate to yield the crude 4-(2-(Pyrrolidin-1-
yl)ethoxy)aniline.

Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl

acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization & Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step in the

synthesis. A multi-technique approach is required for comprehensive characterization.
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Structural Confirmation

Purity & Identity Assessment

Final Purified Product
¹H & ¹³C NMR

(Structural Elucidation,
Functional Groups)

FT-IR Spectroscopy
(Key Functional Groups)

Mass Spectrometry
(Molecular Weight Confirmation)

HPLC-UV
(Purity ≥98.5%)

Melting Point
(Identity & Purity Check)

Click to download full resolution via product page

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons (two doublets in the ~6.5-7.0 ppm region), the ethoxy methylene protons (two

triplets), the pyrrolidine methylene protons, and the broad singlet for the aniline -NH₂

protons.[18]

¹³C NMR: The carbon spectrum will confirm the presence of the 12 unique carbon atoms in

the molecule.

Infrared (IR) Spectroscopy:
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The IR spectrum should display characteristic stretches confirming the key functional

groups. Key expected peaks include N-H stretches for the primary amine (~3300-3400

cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2800-3000

cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹). The absence of the strong,

symmetric nitro group stretches (~1520 and 1340 cm⁻¹) from the precursor is a crucial

indicator of a complete reaction.[13]

High-Performance Liquid Chromatography (HPLC):

Purpose: To determine the purity of the final compound. A purity level of ≥98.5% is a

common quality standard for pharmaceutical intermediates.[1]

Representative Method: Based on methods for similar anilines, a reverse-phase HPLC

method can be developed.[19]

Column: C18 (e.g., Primesep 100, 4.6x150 mm).

Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1%

formic acid or ammonium acetate).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm or 280 nm.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion

corresponding to the calculated molecular weight (207.29 m/z), confirming the molecular

identity.

Applications in Drug Discovery
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is not an active pharmaceutical ingredient (API) itself but

rather a strategic building block. Its value lies in its ability to be readily incorporated into larger,

more complex molecules. The primary amine serves as a reactive handle, while the pyrrolidino-

ethoxy tail imparts desirable physicochemical properties.
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Chemical Transformations

Resulting Bioactive Scaffolds

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
(Building Block)

Amide Coupling
(with R-COOH)

Sulfonamide Formation
(with R-SO₂Cl)

Reductive Amination
(via Diazotization/Other)

Kinase Inhibitors
(e.g., for Oncology)

CNS Agents
(e.g., Antidepressants)

Receptor Modulators
(e.g., for Dopamine/Serotonin)

Click to download full resolution via product page

Caption: Role as a versatile building block in drug discovery.

Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a core heterocyclic

structure linked to a substituted aniline. The amine of this building block can be acylated or

used to form a urea linkage to create the hinge-binding motif essential for kinase inhibition.

The side chain can then occupy solvent-exposed regions of the ATP-binding pocket,

enhancing potency and selectivity.

CNS Agents: The pyrrolidine moiety is prevalent in compounds targeting the central nervous

system. It is a key feature in inhibitors of monoamine transporters for dopamine (DAT),

norepinephrine (NET), and serotonin (SERT).[20] Using this aniline as a starting point allows

for the synthesis of novel ligands for these transporters, which are validated targets for

treating depression and other neurological disorders.

Conclusion
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a high-value chemical intermediate whose utility is

firmly established in the pharmaceutical industry. Its synthesis, while multi-step, is based on

reliable and well-understood organic transformations. The combination of a reactive aniline and

a property-modulating side chain makes it an indispensable tool for medicinal chemists. The

robust protocols for its synthesis and the rigorous analytical methods for its characterization
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detailed in this guide provide a solid foundation for its application in the laboratory and in

process scale-up for the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/product/b3023545/docs#introduction-a-versatile-scaffold-in-medicinal-chemistry
https://www.benchchem.com/product/b3023545/docs#introduction-a-versatile-scaffold-in-medicinal-chemistry
https://www.benchchem.com/product/b3023545?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

